Methyl 2-(4-hydroxypiperidin-1-yl)acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(4-hydroxypiperidin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-12-8(11)6-9-4-2-7(10)3-5-9/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIUZTYMERLYKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956319-38-3 | |
| Record name | methyl 2-(4-hydroxypiperidin-1-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: Methyl 2-(4-hydroxypiperidin-1-yl)acetate is used in the development of drugs targeting various diseases. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells.
Comparison with Similar Compounds
Ethyl 2-(piperidin-4-yl)acetate
- Structural Differences : Replaces the methyl ester with an ethyl group and lacks the hydroxyl substituent on the piperidine ring.
- Key Properties :
- Molecular weight: 171.24 g/mol (slightly lower due to absence of hydroxyl).
- LogP: 0.92 (indicating moderate lipophilicity).
- Solubility: ~23.6 mg/mL in aqueous buffers, higher than Methyl 2-(4-hydroxypiperidin-1-yl)acetate due to reduced polarity.
- Bioavailability: Predicted 85% , likely due to favorable membrane permeability .
- Functional Impact : The ethyl ester may confer slower metabolic hydrolysis compared to methyl esters, enhancing in vivo stability .
2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives
- Structural Differences : Feature a fully substituted piperidine ring (tetramethyl groups) instead of a hydroxyl group.
- Key Properties: Increased steric bulk and hydrophobicity due to methyl groups.
- Functional Impact : Enhanced stability against oxidation but reduced interaction with polar biological targets compared to the hydroxylated analog .
Methyl 2-(4-benzylpiperazin-1-yl)acetate
- Structural Differences : Substitutes the hydroxypiperidine with a benzylpiperazine group.
- Key Properties :
- Molecular weight: 278.35 g/mol (higher due to benzyl group).
- LogP: 2.1 (more lipophilic, favoring blood-brain barrier penetration).
- Functional Impact : The aromatic benzyl group may enhance binding to receptors with hydrophobic pockets, altering target selectivity .
Methyl 2-(4-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)acetate
- Structural Differences : Incorporates a fluorophenyl group adjacent to the hydroxypiperidine.
- Key Properties :
- Fluorine atom increases electronegativity and metabolic stability.
- LogP: Estimated 1.8–2.3 (higher than this compound).
Key Findings and Implications
Hydroxyl Group Impact: The 4-hydroxyl group in this compound enhances polarity and solubility compared to non-hydroxylated analogs like Ethyl 2-(piperidin-4-yl)acetate, but reduces lipophilicity .
Ester Group Variations : Methyl esters (e.g., this compound) are more metabolically labile than ethyl esters, influencing drug half-life .
Substituent Effects : Bulky groups (e.g., benzyl in Methyl 2-(4-benzylpiperazin-1-yl)acetate) improve target affinity but may limit solubility .
Fluorine Incorporation : Fluorinated analogs exhibit enhanced bioavailability but require toxicity assessments .
Biological Activity
Methyl 2-(4-hydroxypiperidin-1-yl)acetate is a compound of significant interest in pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₅NO₃
- SMILES Notation : COC(=O)CN1CCC(CC1)O
- InChI Key : ZJIUZTYMERLYKU-UHFFFAOYSA-N
The compound features a piperidine ring substituted with a hydroxyl group, which is crucial for its biological interactions. The ester functionality enhances its reactivity and potential interactions with biological targets.
This compound interacts with various molecular targets and pathways. The hydroxyl group and ester functionality allow it to form hydrogen bonds, influencing the activity of enzymes and receptors. This interaction can modulate neurotransmitter systems, particularly those involving dopamine and serotonin, suggesting potential applications in treating neurological disorders.
Pharmacological Potential
Research indicates that this compound exhibits various biological activities:
- Neurotransmitter Modulation : The compound may influence neurotransmitter signaling pathways, which are critical in conditions like depression and anxiety .
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, although further investigations are required to elucidate the mechanisms involved.
- Anti-inflammatory Effects : The compound's interaction with inflammatory pathways indicates possible applications in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-(4-fluorophenyl)-2-(4-hydroxypiperidin-1-YL)acetate | Contains a fluorinated phenyl group | Enhanced biological activity due to fluorine |
| Methyl 2-(3-hydroxypiperidin-1-yl)acetate | Hydroxypiperidine at the 3-position | Different pharmacological profile |
| Methyl 4-hydroxypiperidine-4-carboxylate | Carboxylate instead of acetate | Variations in reactivity and biological effects |
The presence of different substituents significantly alters the biological activity of these compounds, highlighting the importance of structural modifications in drug design.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound:
- Synthesis Methods : Various synthetic routes have been explored to optimize yield and purity. Techniques such as continuous flow reactors have been employed for large-scale production .
- Biological Evaluations : In vitro assays have demonstrated the compound's ability to modulate enzyme activities related to neurotransmission and inflammation. For example, studies have shown that it can inhibit specific enzymes involved in inflammatory responses .
- Pharmacokinetic Studies : Investigations into the compound's absorption, distribution, metabolism, and excretion (ADME) properties are ongoing, aiming to understand its therapeutic potential better.
Preparation Methods
General Synthetic Strategy
The preparation of this compound generally involves nucleophilic substitution or coupling reactions where the 4-hydroxypiperidine moiety is introduced onto a methyl acetate derivative. The key synthetic challenge is to maintain the integrity of the hydroxyl group on the piperidine ring while achieving efficient coupling.
Reported Synthetic Route
A robust synthetic route to compounds containing the 4-hydroxypiperidin-1-yl substituent, including this compound, has been described in the context of quinolone antibiotic intermediates. The process involves the following steps:
Starting Material Preparation : The quinolone core or methyl acetate derivative is prepared or procured commercially.
Chelation Intermediate Formation : The starting compound is reacted with boric acid (H3BO3) and acetic anhydride (Ac2O) catalyzed by zinc chloride (ZnCl2) at 60°C to form a chelation intermediate with high yield (94%) and purity (>98% HPLC).
Coupling with Piperidin-4-ol : The intermediate is then reacted with piperidin-4-ol in the presence of triethylamine (Et3N) in acetonitrile (CH3CN) at 65°C. This step introduces the 4-hydroxypiperidin-1-yl group, proceeding quantitatively with high purity (>98% HPLC).
Deprotection : The chelation group is removed under acidic conditions (5% aqueous acetic acid at 80°C) or basic conditions (2 M NaOH at 80°C), yielding the free acid or corresponding ester.
Final Product Formation : The target compound, this compound, is isolated after crystallization and purification steps optimized for yield and polymorph control.
This method emphasizes mild reaction conditions to preserve the hydroxyl group and avoid side reactions.
Reaction Conditions and Parameters
- Catalysts and Reagents : ZnCl2 as a catalyst for chelation; Et3N as a base for coupling; Ac2O as acetylating agent.
- Solvents : Acetonitrile (CH3CN) for coupling; aqueous acetic acid or NaOH for deprotection.
- Temperatures : 60°C for chelation; 65°C for coupling; 80°C for deprotection.
- Reaction Times : Typically 2 hours for coupling; monitored by HPLC to ensure completion.
Crystallization and Purification
Crystallization is crucial for isolating the product with high purity and controlling polymorphs. Solvent systems such as acetone-water or isopropanol-water mixtures are used, with temperature control between 5°C and 25°C to optimize yield and crystal habit.
Data Tables Summarizing Key Preparation Parameters
| Step | Reaction | Reagents & Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Chelation intermediate formation | H3BO3, Ac2O, ZnCl2 | - | 60 | - | 94 | High purity, 5–10 kg scale |
| 2 | Coupling with piperidin-4-ol | Piperidin-4-ol, Et3N | CH3CN | 65 | ~2 | Quantitative | >98% purity |
| 3 | Deprotection (acidic) | 5% AcOH aqueous | - | 80 | - | 88 | Alternative basic method available |
| 4 | Crystallization | Acetone–water or i-PrOH–water | - | 5–25 | 2 | Up to 86 | Polymorph control critical |
Research Findings and Analysis
- The use of ZnCl2 catalysis in the chelation step ensures high yield and purity, critical for downstream coupling efficiency.
- The coupling reaction with piperidin-4-ol proceeds quantitatively under mild conditions, preserving the hydroxyl functionality.
- Deprotection under acidic conditions is preferred for better yields and simpler workup.
- Crystallization solvent choice and temperature significantly affect the yield and polymorphic form of the final compound, impacting stability and bioavailability in pharmaceutical contexts.
- Polymorphism studies indicate that the tetrahydrate form is the most stable, with dehydration leading to dihydrate and anhydrate forms reversible upon humidity exposure.
Q & A
Synthesis and Optimization
Q1: What synthetic routes are commonly employed for Methyl 2-(4-hydroxypiperidin-1-yl)acetate, and how can reaction conditions be optimized to improve yield and purity? A1: The synthesis typically involves alkylation or esterification reactions. For example:
- Step 1: React 4-hydroxypiperidine with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 12–24 hours .
- Step 2: Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the ester.
Optimization Strategies: - Use high-purity reagents to minimize side reactions.
- Monitor reaction progress via TLC or LC-MS. Adjust reaction time and temperature to suppress byproducts like N-alkylated impurities.
- Employ recrystallization (e.g., ethanol/water) for final purity enhancement .
Structural Characterization
Q2: Which analytical techniques are critical for confirming the structure of this compound? A2:
- NMR Spectroscopy:
- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol). Refine using SHELXL .
- HRMS: Validate molecular ion [M+H]⁺ (calculated for C₈H₁₅NO₃: 173.1052) .
Purity Assessment
Q3: How can researchers optimize HPLC/LC-MS methods to assess purity and detect trace impurities? A3:
- Column: C18 reverse-phase column (5 µm, 250 × 4.6 mm).
- Mobile Phase: Methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) at 1.0 mL/min .
- Detection: UV at 210–220 nm (for ester and piperidine moieties).
- Method Validation:
- Spike samples with known impurities (e.g., unreacted 4-hydroxypiperidine) to validate resolution.
- Use gradient elution (e.g., 10–90% methanol) for complex mixtures .
Advanced: Receptor Interaction Studies
Q4: What experimental approaches are suitable for studying interactions between this compound and neurological receptors? A4:
- In Vitro Binding Assays:
- Radioligand displacement assays using [³H]-labeled σ-1 receptor ligands (IC₅₀ determination) .
- Fluorescence polarization for real-time binding kinetics.
- Molecular Dynamics Simulations:
- Dock the compound into receptor active sites (e.g., σ-1 receptor PDB: 5HK1) using AutoDock Vina.
- Analyze binding energy (< -7 kcal/mol suggests strong affinity) .
Data Contradictions
Q5: How should researchers resolve discrepancies between crystallographic and spectroscopic data? A5:
- Cross-Validation:
- Re-crystallization: Reproduce crystals under varying conditions (e.g., solvent, temperature) to rule out polymorphism .
Derivative Synthesis
Q6: What strategies are effective for synthesizing bioactive derivatives of this compound? A6:
- Functionalization:
- Screening: Test derivatives for antimicrobial activity using MIC assays (e.g., against S. aureus ).
Stability and Storage
Q7: What storage conditions ensure long-term stability of this compound? A7:
- Storage: Keep in amber vials under inert gas (N₂/Ar) at -20°C.
- Stability Monitoring:
- Handling: Use anhydrous solvents to prevent ester hydrolysis during experiments .
Tables
Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Melting Point | 98–100°C (DSC) | |
| LogP (Calculated) | 0.89 (MarvinSketch) | |
| Solubility (Water) | 12 mg/mL (Shake-flask method) |
Table 2: Common Impurities and Detection
| Impurity | Source | Detection (RRT) |
|---|---|---|
| 4-Hydroxypiperidine | Incomplete reaction | 0.82 (HPLC) |
| Methyl bromoacetate | Residual reagent | 1.15 (GC-MS) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
